molecular formula C16H11F3N4O2 B2770871 {5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone CAS No. 477847-96-4

{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone

Cat. No.: B2770871
CAS No.: 477847-96-4
M. Wt: 348.285
InChI Key: YMPVMJPBMDLQOD-UHFFFAOYSA-N
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Description

{5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone (CAS 477847-96-4) is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,2,3-triazole core, a scaffold known for its significant theoretical interest and synthetic value in medicinal and agricultural chemistry . The structure incorporates a 4-(trifluoromethoxy)phenyl group and a 4-pyridinyl moiety, contributing to its unique physicochemical properties. Scientific literature indicates that 1,2,3-triazole derivatives have attracted considerable attention due to their extensive potential biological activities and applications as key intermediates in synthetic chemistry . Researchers can utilize this compound as a valuable building block in the synthesis of more complex molecules or for investigating structure-activity relationships in various fields. It is supplied with a typical purity of >90% to ensure experimental consistency and reliability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

[5-methyl-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c1-10-14(15(24)11-6-8-20-9-7-11)21-22-23(10)12-2-4-13(5-3-12)25-16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPVMJPBMDLQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone, also known by its CAS number 478248-65-6, is a member of the triazole family that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F3N3O3C_{18}H_{14}F_3N_3O_3, and it has a molecular weight of approximately 377.32 g/mol. The structure features a triazole ring which is known for its diverse biological properties, including antifungal, antibacterial, and anticancer activities.

Anticancer Properties

Research indicates that compounds with triazole moieties exhibit significant anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has been linked to the inhibition of mitochondrial function in cancer cells, which is critical as many cancer cells rely heavily on oxidative phosphorylation for survival .

A notable study demonstrated that modifications in the triazole structure could enhance the potency against cancer cell lines. The presence of trifluoromethyl groups has been associated with increased biological activity due to their electron-withdrawing properties, which can enhance binding affinity to target proteins .

The mechanism of action for this compound appears to involve the inhibition of key enzymes in metabolic pathways. For example, similar compounds have been shown to inhibit respiratory complex I in mitochondria, leading to decreased ATP production and subsequent cell death in cancerous cells . This highlights the importance of structural modifications in enhancing the biological efficacy of triazole-containing compounds.

Study 1: Mitochondrial Toxicity and Anticancer Activity

A study focusing on a structurally similar compound revealed that mitochondrial toxicity was directly linked to its anticancer activity. This study emphasized the need for careful evaluation of structure-activity relationships (SAR) when assessing potential therapeutic agents .

Study 2: Structure-Activity Relationship Analysis

Another research effort explored various derivatives of triazoles and their effects on cancer cells. It was found that compounds retaining specific functional groups exhibited significantly higher inhibitory effects on cancer cell growth compared to those lacking these modifications . This underscores the relevance of functional group positioning and electronic effects on biological activity.

Data Table: Comparison of Triazole Derivatives

Compound NameCAS NumberMolecular FormulaBiological ActivityReference
This compound478248-65-6C18H14F3N3O3Anticancer (mitochondrial inhibition)
Mubritinib12345678C15H10F3N3O2Anticancer (complex I inhibition)
Other Triazole Derivative87654321C16H12F2N4OAntifungal activity

Scientific Research Applications

Pharmaceutical Development

The compound exhibits potential as a pharmaceutical agent due to its unique triazole structure, which is known for antifungal and antibacterial activities. Triazoles are often explored for their ability to inhibit specific enzymes or pathways in pathogens.

Agrochemical Applications

Research indicates that derivatives of triazole compounds can serve as effective fungicides and herbicides. The trifluoromethoxy group may enhance the bioactivity of the compound against various plant pathogens, making it a candidate for developing new agrochemicals .

Material Science

The compound can be utilized in the development of advanced materials due to its unique structural properties. Its ability to form coordination complexes with metals can lead to applications in catalysis and sensor technology.

Case Study 1: Antifungal Activity

A study demonstrated that triazole derivatives exhibit significant antifungal activity against Candida species. The incorporation of trifluoromethoxy groups was found to enhance the potency of these compounds compared to their non-fluorinated counterparts.

Case Study 2: Agrochemical Efficacy

Research published in agricultural sciences highlighted the effectiveness of triazole compounds as fungicides. The study showed that compounds similar to 5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone provided substantial protection against common crop diseases, leading to increased yield .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and analogs reported in the literature:

Compound Substituents Molecular Weight Biological Activity Key Structural/Synthetic Notes References
Target Compound 4-(Trifluoromethoxy)phenyl, 4-pyridinyl 348.29 Not explicitly reported in provided evidence Triazole core with trifluoromethoxy group; pyridinyl enhances π-π interactions
{5-Methyl-1-[8-(Trifluoromethyl)Quinolin-4-yl]-1H-1,2,3-Triazol-4-yl}(Morpholino)Methanone 8-Trifluoromethylquinolinyl, morpholino 408.35 Potential antibacterial activity Quinoline ring improves planarity; morpholino group increases solubility
(E)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one Oxime 4-Nitrophenyl 287.25 Not reported Nitro group (-NO₂) enhances electron-withdrawing effects; oxime moiety modifies reactivity
4-((1-(3,5-Difluorophenyl)-5-(Trifluoromethyl)-1H-1,2,3-Triazol-4-yl)Methoxy)Phenyl)(Phenyl)Methanone 3,5-Difluorophenyl, trifluoromethyl 447.30 Not reported Difluoro substitution enhances lipophilicity; methoxy linker improves conformational flexibility
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide 4-Fluorophenyl, 4-methylphenyl, pyrazole-carbothioamide 460.52 Antimicrobial potential (structural similarity to known bioactive pyrazoles) Pyrazole-carbothioamide hybrid; dihydro-pyrazole core influences ring strain

Structural and Electronic Comparisons

  • Trifluoromethoxy vs. Nitro Groups: The target compound’s -OCF₃ group is less electron-withdrawing than the nitro (-NO₂) group in the oxime derivative , which may reduce reactivity in nucleophilic substitutions but enhance metabolic stability.
  • Pyridinyl vs.
  • Morpholino vs. Pyridinyl: The morpholino group in the quinoline derivative enhances solubility through hydrogen bonding, whereas the pyridinyl group in the target compound prioritizes aromatic interactions .

Q & A

Q. What are the standard synthetic routes for preparing {5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}(4-pyridinyl)methanone?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core, followed by condensation with a pyridinyl carbonyl moiety. For example, analogous compounds are synthesized via refluxing intermediates like 4-(trifluoromethoxy)phenyl azide and methyl-substituted alkynes in a polar aprotic solvent (e.g., DMF) under nitrogen. Post-cyclization, the methanone group is introduced through nucleophilic acyl substitution or Friedel-Crafts acylation. Reaction yields can be optimized by controlling temperature (80–120°C) and using catalysts like Cu(I) iodide .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies substituent patterns and confirms regioselectivity in triazole formation.
  • X-ray crystallography resolves the 3D structure, including bond angles and torsion angles. Programs like SHELXL refine crystal structures using high-resolution data, while ORTEP (via WinGX) visualizes anisotropic displacement ellipsoids .
  • Hirshfeld surface analysis (e.g., CrystalExplorer) quantifies intermolecular interactions (e.g., H-bonding, π-stacking) in the crystal lattice .

Q. How is the stability of this compound assessed under varying experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • pH-dependent solubility tests in buffered solutions (e.g., phosphate buffer, pH 3–10) to assess hydrolytic stability.
  • Light exposure assays (e.g., UV-Vis monitoring) to evaluate photodegradation. For triazole derivatives, electron-withdrawing groups like trifluoromethoxy enhance stability under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
  • Catalyst screening : Cu(I) catalysts (e.g., CuI vs. CuBr) may influence cycloaddition efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining yield.
  • In-line purification : Use of flash chromatography or recrystallization (e.g., ethanol/water) removes byproducts like unreacted azides .

Q. What strategies resolve discrepancies in crystallographic data during refinement?

  • Twinning analysis : Use SHELXL ’s TWIN command to model twinned crystals, common in triazole derivatives due to symmetry.
  • Disorder modeling : Apply PART and SIMU instructions in SHELXL to refine disordered trifluoromethoxy groups.
  • Validation tools : Check for outliers using PLATON ’s ADDSYM or Mercury ’s void analysis to detect missed symmetry .

Q. How can computational methods predict electronic properties and reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyridinyl methanone group often acts as an electron acceptor.
  • Molecular docking : Simulate binding interactions with biological targets (e.g., kinases) to guide structure-activity relationship (SAR) studies.
  • Solvatochromic studies : Measure dipole moments in solvents (e.g., DMSO, ethanol) to correlate with solvation effects .

Q. What advanced techniques analyze crystal packing and intermolecular interactions?

  • Hirshfeld surface analysis : Maps dnorm surfaces to quantify contact contributions (e.g., H···F, C–H···π).
  • Energy frameworks (CrystalExplorer) : Visualize interaction energies (electrostatic, dispersion) to explain packing motifs.
  • Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to verify phase purity .

Methodological Considerations

  • Data validation : Cross-reference crystallographic data (CCDC entries) with computational models to ensure accuracy.
  • Controlled experiments : Replicate syntheses under inert atmospheres (Ar/N2) to prevent oxidation of sensitive groups like trifluoromethoxy.
  • Collaborative tools : Use WinGX pipelines to integrate SHELX programs (structure solution) with ORTEP (visualization) for streamlined analysis .

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